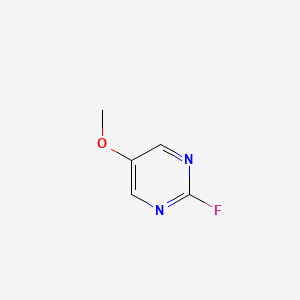
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2 g/mol. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions. For instance, the compound can be synthesized by reacting 6-methylquinoline with suitable reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques and equipment to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial products and processes.
Mechanism of Action
The mechanism of action of 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine can be compared with other similar compounds, such as:
5,6,7,8-tetrahydroquinolin-3-amine: This compound lacks the methyl group at the 6-position, which may affect its chemical properties and reactivity.
Tetrahydroisoquinoline: This compound has a similar structure but differs in the position of the nitrogen atom and the presence of additional functional groups.
Properties
CAS No. |
214698-46-1 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h5-7H,2-4,11H2,1H3 |
InChI Key |
HGRYYSZGQDEXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=N2)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



